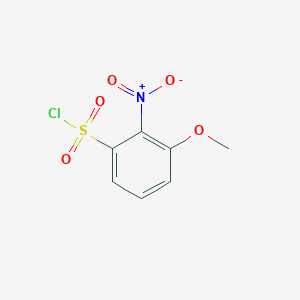

![molecular formula C13H17BFNO3 B1409408 4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide CAS No. 1412905-42-0](/img/structure/B1409408.png)

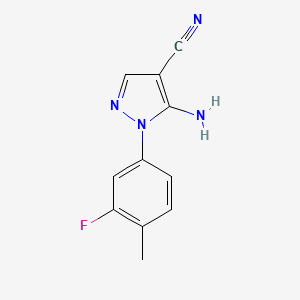

4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

Overview

Description

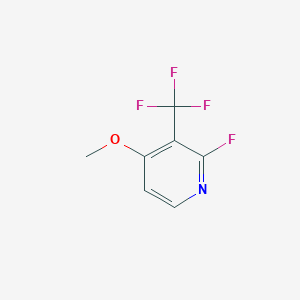

The compound “4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide” is a chemical with the molecular formula C11H15BFNO2 . It’s a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with a fluorine atom at the 4-position and a tetramethyl-dioxaborolane group at the 3-position . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 302.8±27.0 °C and a predicted density of 1.09±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications

Synthesis and Structural Analysis

- The compound has been utilized in the synthesis of boric acid ester intermediates with benzene rings. Its molecular structures have been confirmed by FTIR, NMR spectroscopy, and mass spectrometry, with further analysis through X-ray diffraction and density functional theory (DFT). This comprehensive approach offers insights into its physicochemical properties (Huang et al., 2021).

Application in Explosive Detection

- Compounds containing this moiety have shown potential in the detection of hydrogen peroxide vapor, which is crucial for identifying peroxide-based explosives. The introduction of certain functional groups has been explored to enhance the sensitivity and response time of these detection systems (Fu et al., 2016).

Fluorescence Probes for Hydrogen Peroxide Detection

- A series of boronate ester fluorescence probes incorporating this structure have been synthesized for detecting hydrogen peroxide. These probes display varied fluorescence responses based on their structural components, demonstrating the versatility of this compound in developing sensitive detection systems (Lampard et al., 2018).

Development of Fluorescent Prochelators

- The compound has been used to create boronic ester-based fluorescent prochelators that respond to metal ions and hydrogen peroxide. These prochelators can reveal a metal chelator with a decreased fluorescence signal upon reaction, indicating potential applications in bioimaging and intracellular metal ion detection (Hyman & Franz, 2012).

Catalytic Synthesis Applications

- This compound has been employed in the catalytic synthesis of arenes, showcasing the effectiveness of Pd-catalyzed borylation reactions. This method is particularly effective for arylbromides bearing sulfonyl groups, highlighting its utility in complex organic syntheses (Takagi & Yamakawa, 2013).

Microwave-Assisted Synthesis

- Microwave-assisted synthesis involving this compound has been explored for the convenient production of heteroaryl-substituted benzimidazoles. This method demonstrates the compound's role in facilitating rapid and efficient synthesis processes (Rheault et al., 2009).

Safety And Hazards

properties

IUPAC Name |

4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BFNO3/c1-12(2)13(3,4)19-14(18-12)9-7-8(11(16)17)5-6-10(9)15/h5-7H,1-4H3,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEAFMIZDXOHAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

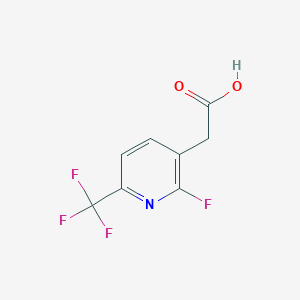

![2-O-Tert-butyl 3-O-ethyl (1R,3R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B1409336.png)

![(R)-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B1409337.png)